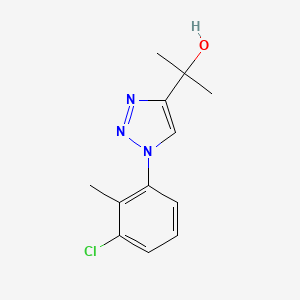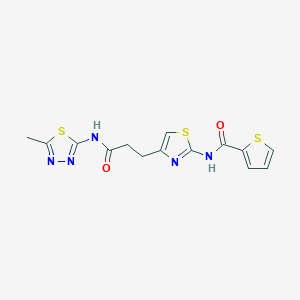
N-(4-ethoxyphenyl)-N'-tosylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-tosylbenzimidamide, also known as EPTB, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of protein-protein interactions in biological systems. In
Wissenschaftliche Forschungsanwendungen
Endocrine Disruption and Environmental Impact
N-(4-ethoxyphenyl)-N'-tosylbenzimidamide, as part of the nonylphenol family, has been studied for its environmental presence and effects, particularly as an endocrine disruptor. Nonylphenols, including N-(4-ethoxyphenyl) derivatives, are degradation products of alkylphenol ethoxylates used in various industrial and consumer products. Research has indicated their ubiquity in food and environmental samples, highlighting potential long-term dietary exposure risks due to their persistence and estrogenic activity. Studies have shown nonylphenols in different foodstuffs, regardless of the fat content, suggesting widespread contamination and daily intake concerns for both adults and infants (Guenther et al., 2002; Dornelles et al., 2020; Soares et al., 2008).
Biodegradation and Treatment Strategies
Efforts have been directed towards understanding the biodegradation of nonylphenol ethoxylates to mitigate their environmental impact. Studies in anaerobic systems, for instance, have explored the degradation of 4-Nonylphenol and its influence on microbial communities, revealing that certain microbial consortia associated with aromatic compounds and surfactants degradation are selected in the presence of ethanol, aiding in the biodegradation process (Dornelles et al., 2020).
Toxicity and Genotoxicity Assessments
The toxicological profiles of nonylphenols have been extensively studied, revealing their genotoxic potential and impacts on reproductive health. Research using Saccharomyces cerevisiae D7 mutation assay indicated significant cytotoxic and mutagenic effects of nonylphenols, emphasizing the need for effective treatment strategies to remove these pollutants and their associated toxicity from the environment (Frassinetti et al., 2011).
Environmental Presence and Human Exposure
Investigations into the presence of nonylphenols in human tissues have revealed detectable levels in adipose tissue, indicating human exposure and potential health risks. These findings underscore the environmental persistence of such compounds and their ability to bioaccumulate, warranting further research into their long-term effects on human health (Lopez-Espinosa et al., 2009).
Environmental Distribution and Analysis Techniques
The study of nonylphenols' molecular distribution through techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has provided insights into their environmental fate. This research aids in understanding the complexity of nonylphenol mixtures and their biodegradation pathways, contributing to the development of more effective environmental monitoring and pollution control strategies (Ayorinde et al., 1999).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as β-lactams, have been shown to undergo oxidative removal of the n-(p-ethoxyphenyl) group by ceric ammonium nitrate . This process could potentially alter the compound’s interaction with its targets and induce changes in cellular functions.
Biochemical Pathways
Related compounds, such as phenacetin, have been shown to act on the sensory tracts of the spinal cord and have a depressant action on the heart . They also act as antipyretics, acting on the brain to decrease the temperature set point .
Pharmacokinetics
Related compounds, such as phenacetin, have been shown to undergo in vivo reactions where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .
Result of Action
Related compounds, such as phenacetin, have been shown to have analgesic effects due to their actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-27-20-13-11-19(12-14-20)23-22(18-7-5-4-6-8-18)24-28(25,26)21-15-9-17(2)10-16-21/h4-16H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWCHWMJANFDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)
![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)
![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754676.png)




![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)
![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)
![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)